molecular formula C8H8BrN3O B8592673 2-Azido-1-(3-bromo-phenyl)-ethanol

2-Azido-1-(3-bromo-phenyl)-ethanol

Cat. No.: B8592673
M. Wt: 242.07 g/mol
InChI Key: UCPQHFRJCZVWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(3-bromo-phenyl)-ethanol (CAS: 1417611-00-7) is a chiral β-azido alcohol with the molecular formula C₈H₈BrN₃O and a molecular weight of 242.07 g/mol. The (1R)-enantiomer of this compound is commercially available (Biosynth), though production is currently discontinued . Its structure features a bromine substituent at the meta position of the aromatic ring and an azido group at the β-position of the ethanol moiety. This compound is of interest in asymmetric synthesis, particularly as a precursor for chiral aziridines, amino alcohols, or triazole derivatives via click chemistry.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

2-azido-1-(3-bromophenyl)ethanol

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2

InChI Key

UCPQHFRJCZVWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine Position and Electronic Properties

Substituent position influences electronic and steric properties:

  • Meta-substituted bromine may introduce steric hindrance or modulate electronic effects differently, though direct data on this compound’s reactivity is lacking.
Table 1: Substituent Comparison
Compound Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications
2-Azido-1-(3-bromo-phenyl)-ethanol meta-Br 242.07 Chiral precursor; limited commercial availability
2-Azido-1-(4-bromo-phenyl)-ethanol para-Br 242.07* Biocatalytically reduced to (R)-enantiomer (>99% ee) using M. racemosus
2-Azido-1-(4-methoxyphenyl)-ethanol para-OMe 191.19 High-yield synthesis (95% via NaBH₄ reduction); intermediate for triazoles
2-Azido-1-(p-tolyl)-ethanol para-CH₃ 177.20 Synthesized in 74% yield; used in green chemistry protocols
2-Azido-1-(2-naphthyl)-ethanol Naphthyl 213.22 100% yield via borohydride reduction; applied in imidazo[1,2-a]pyrazine synthesis

*Calculated value based on formula.

Enantioselectivity and Biocatalytic Potential

Enantiomerically pure β-azido alcohols are critical for pharmaceutical intermediates. Key findings for analogs include:

  • 4-Bromo derivative : Reduced to (R)-enantiomer using M. racemosus .
  • 4-Methoxy derivative : (R)-enantiomer produced with >99% ee by A. sclerotiorum .
  • Chloro and methyl derivatives : Stereoselectivity varies with substituent and fungal strain .

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